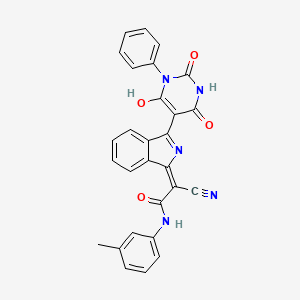

2-Cyano-2-(2,3-dihydro-3-(tetrahydro-2,4,6-trioxo-1-phenyl-5(2H)-pyrimidinylidene)-1H-isoindol-1-ylidene)-N-(3-methylphenyl)acetamide

Beschreibung

This compound features a complex polycyclic architecture:

- Core structure: A 2,3-dihydro-1H-isoindol-1-ylidene moiety fused with a tetrahydro-2,4,6-trioxo-1-phenyl-5(2H)-pyrimidinylidene group.

- Functional groups: A cyano (-CN) group at the C2 position and an N-(3-methylphenyl)acetamide side chain.

While direct data on its synthesis or applications are absent in the provided evidence, structural analogs (e.g., phthalimides, thiazolo-pyrimidines) indicate possible uses in pharmaceuticals or materials science .

Eigenschaften

CAS-Nummer |

79694-44-3 |

|---|---|

Molekularformel |

C28H19N5O4 |

Molekulargewicht |

489.5 g/mol |

IUPAC-Name |

(2E)-2-cyano-2-[3-(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)isoindol-1-ylidene]-N-(3-methylphenyl)acetamide |

InChI |

InChI=1S/C28H19N5O4/c1-16-8-7-9-17(14-16)30-25(34)21(15-29)23-19-12-5-6-13-20(19)24(31-23)22-26(35)32-28(37)33(27(22)36)18-10-3-2-4-11-18/h2-14,36H,1H3,(H,30,34)(H,32,35,37)/b23-21+ |

InChI-Schlüssel |

KJOJVYYOBSNCMY-XTQSDGFTSA-N |

Isomerische SMILES |

CC1=CC(=CC=C1)NC(=O)/C(=C/2\C3=CC=CC=C3C(=N2)C4=C(N(C(=O)NC4=O)C5=CC=CC=C5)O)/C#N |

Kanonische SMILES |

CC1=CC(=CC=C1)NC(=O)C(=C2C3=CC=CC=C3C(=N2)C4=C(N(C(=O)NC4=O)C5=CC=CC=C5)O)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-CYANO-2-[2,3-DIHYDRO-3-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)-1H-ISOINDOL-1-YLIDENE]-N-(3-METHYLPHENYL)ACETAMIDE erfolgt typischerweise in mehreren Schritten organischer Reaktionen. Ein üblicher Ansatz ist die Herstellung der Isoindol- und Pyrimidin-Zwischenprodukte, die dann unter bestimmten Bedingungen gekoppelt werden, um die endgültige Verbindung zu bilden. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Katalysatoren, Lösungsmitteln und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsverfahren

In einer industriellen Umgebung kann die Produktion dieser Verbindung eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um die Effizienz zu maximieren und die Kosten zu minimieren. Dies beinhaltet die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Systemen und fortschrittlichen Reinigungstechniken, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

2-CYANO-2-[2,3-DIHYDRO-3-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)-1H-ISOINDOL-1-YLIDENE]-N-(3-METHYLPHENYL)ACETAMIDE kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden, die ihre chemischen Eigenschaften verändern können.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb der Verbindung zu modifizieren.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren (z. B. Palladium auf Kohlenstoff). Die Reaktionsbedingungen beinhalten typischerweise spezifische Temperaturen, Drücke und Lösungsmittel, um die gewünschten Transformationen zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate liefern, während Substitutionsreaktionen eine Vielzahl substituierter Analoga erzeugen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-CYANO-2-[2,3-DIHYDRO-3-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)-1H-ISOINDOL-1-YLIDENE]-N-(3-METHYLPHENYL)ACETAMIDE beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und molekularen Interaktionen hängen vom jeweiligen Kontext und der Anwendung ab.

Wirkmechanismus

The mechanism of action of 2-CYANO-2-[2,3-DIHYDRO-3-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)-1H-ISOINDOL-1-YLIDENE]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Comparisons:

Heterocyclic Systems: The target’s dihydroisoindole-pyrimidinetrione system differs from 3-chloro-N-phenyl-phthalimide (), which has a fully oxidized isoindole-1,3-dione. Thiazolo-pyrimidine derivatives () share a cyano group but lack the fused bicyclic system, suggesting divergent reactivity profiles .

Acetamide Substituents :

- The N-(3-methylphenyl) group in the target compound introduces steric hindrance compared to simpler acetamides like N-(4-chlorophenyl)-...acetamide (). Methyl groups may enhance lipophilicity, favoring membrane permeability in drug design .

Functional Group Interactions: The cyano group in the target and thiazolo-pyrimidines () could serve as hydrogen-bond acceptors or participate in click chemistry, similar to triazole-containing compounds () . The pyrimidinetrione moiety’s ketones may engage in hydrogen bonding, akin to patterns observed in isoindole-diones () and polyimide precursors .

Potential Applications: Phthalimide derivatives () are utilized in polymer synthesis, suggesting the target’s fused rings might serve as monomers for high-performance materials . Chloroacetamides () are herbicides, but the target’s complexity likely shifts its utility toward pharmaceuticals, paralleling thiazolo-pyrimidines with reported bioactivity .

Research Findings and Implications:

- Synthetic Challenges : The target’s fused heterocycles may require multi-step syntheses involving cycloadditions or condensations, as seen in thiazolo-pyrimidines () .

- Spectroscopic Signatures: IR and NMR data for analogous compounds (e.g., carbonyl stretches at 1678–1719 cm⁻¹ in ) suggest the target’s ketones and cyano group would exhibit distinct peaks, aiding characterization .

- Crystallography : Tools like SHELX () and ORTEP-3 () could resolve its 3D structure, critical for understanding intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.